molecular formula C17H17F3N2O2 B5719799 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B5719799
M. Wt: 338.32 g/mol
InChI Key: HVGQJNLLJKIVMG-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is an organic compound characterized by the presence of methoxyphenyl and trifluoromethylphenyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-methoxyphenethylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group may enhance the compound’s binding affinity and stability, while the methoxy group may influence its electronic properties.

Comparison with Similar Compounds

  • 1-[2-(4-Methoxyphenyl)ethyl]-3-phenylurea
  • 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(methyl)phenyl]urea
  • 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(chloromethyl)phenyl]urea

Uniqueness: 1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential interactions with biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-24-15-7-5-12(6-8-15)9-10-21-16(23)22-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGQJNLLJKIVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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